N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 370.453 g/mol. This compound is categorized as an oxalamide, which is a class of compounds characterized by the presence of an oxalamide functional group (–C(=O)N–C(=O)–) attached to nitrogen atoms. It is primarily utilized in research settings due to its potential biological activity and chemical properties .
The synthesis of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several key steps:
These synthetic routes can vary based on the availability of starting materials and desired purity levels.
The molecular structure of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C20H26N4O3/c1-23(2)12-10-21-19(25)20(26)22-14-17(18-8-5-13-27-18)24-11-9-15-6-3-4-7-16(15)24/h3-8,13,17H,9-12,14H2,1-2H3,(H,21,25)(H,22,26)
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
This compound features a complex structure with multiple functional groups that contribute to its chemical behavior and potential biological interactions .
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can participate in various chemical reactions typical for oxalamides:
These reactions highlight the versatility of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide in synthetic organic chemistry.
Further studies would be required to elucidate its precise mode of action in biological systems.
The physical properties of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide include:
The chemical properties include:
These properties are crucial for determining appropriate handling and storage conditions for research applications .
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-y)methyl oxalamide has potential applications in various scientific fields:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1